

# Barasertib (AZD1152) in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Barasertib |           |
| Cat. No.:            | B1683942   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While standard chemotherapy regimens exist, there is a critical need for targeted therapies, particularly for elderly patients and those with relapsed or refractory disease. **Barasertib** (AZD1152), a pro-drug of the potent and selective Aurora B kinase inhibitor AZD1152-HQPA, has emerged as a promising therapeutic agent in this context. This technical guide provides a comprehensive overview of the research on **Barasertib** in AML, focusing on its mechanism of action, preclinical efficacy, and clinical trial findings.

#### **Mechanism of Action**

**Barasertib** is a water-soluble pro-drug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA.[1][2] AZD1152-HQPA is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][3] Aurora B kinase is a component of the chromosomal passenger complex, which is essential for proper chromosome segregation and cytokinesis.

By inhibiting Aurora B kinase, AZD1152-HQPA disrupts the spindle assembly checkpoint, leading to defects in chromosome alignment and segregation.[1] This ultimately results in endoreduplication, where cells undergo DNA replication without cell division, leading to the formation of polyploid cells.[1] These polyploid cells subsequently undergo apoptosis.[1] A key







pharmacodynamic marker of **Barasertib** activity is the inhibition of histone H3 phosphorylation at serine 10, a direct substrate of Aurora B kinase.[4][5]

The signaling pathway illustrating the mechanism of action of **Barasertib** in AML is depicted below.





Click to download full resolution via product page

Caption: Mechanism of action of Barasertib in AML.



# Preclinical Research In Vitro Studies

**Barasertib**, through its active form AZD1152-HQPA, has demonstrated potent anti-proliferative activity against a range of AML cell lines.

Table 1: In Vitro Activity of Barasertib (AZD1152-HQPA) in AML Cell Lines

| Cell Line | IC50 (nM) | Reference |
|-----------|-----------|-----------|
| HL-60     | 3-40      | [6]       |
| NB4       | 3-40      | [6]       |
| MOLM13    | 3-40      | [6]       |
| MV4-11    | 2.8       | [6]       |
| Kasumi-1  | 20.8      | [7]       |
| Skno-1    | 8.5       | [7]       |

Table 2: Kinase Inhibitory Activity of AZD1152-HQPA

| Kinase   | Ki (nM) | Reference |
|----------|---------|-----------|
| Aurora B | 0.36    | [8]       |
| Aurora A | 1369    | [8]       |
| Aurora C | 17.0    | [8]       |

## **Experimental Protocols**

A common method to assess the cytotoxic effects of **Barasertib** on AML cells is the MTT assay.

• Cell Plating: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of appropriate culture medium.



- Compound Addition: Add serial dilutions of Barasertib (or AZD1152-HQPA) to the wells.
   Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100  $\mu$ L of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Flow cytometry is used to determine the effect of **Barasertib** on the cell cycle distribution of AML cells.

- Cell Treatment: Treat AML cells with various concentrations of **Barasertib** for 24-48 hours.
- Cell Harvesting: Harvest the cells by centrifugation and wash with PBS.
- Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
- Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
- Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases, as well as the presence of a polyploid population (>4N DNA content).

### **Clinical Research**

**Barasertib** has been evaluated in several clinical trials involving patients with AML.

Table 3: Summary of Key Clinical Trials of Barasertib in AML



| Trial<br>Identifier | Phase | Patient<br>Population                                | Treatment<br>Regimen                                                               | Key<br>Findings                                                                                                                         | Reference |
|---------------------|-------|------------------------------------------------------|------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| NCT0049799<br>1     | I/II  | Newly<br>diagnosed or<br>relapsed/refra<br>ctory AML | Barasertib<br>monotherapy<br>(7-day<br>continuous IV<br>infusion every<br>21 days) | MTD established at 1200 mg. Overall hematologic response rate of 25%. Most common grade ≥3 AEs were febrile neutropenia and stomatitis. | [9][10]   |
| NCT0095258<br>8     | II    | Elderly (≥60 years) with newly diagnosed AML         | Barasertib (1200 mg, 7- day IV infusion) vs. Low-Dose Cytarabine (LDAC)            | Barasertib showed a significantly higher objective complete response rate (OCRR) compared to LDAC (35.4% vs. 11.5%).                    | [11]      |
| NCT0092673<br>1     | I     | Elderly (≥60 years) with newly diagnosed AML         | Barasertib in combination with LDAC                                                | MTD of Barasertib in combination with LDAC was 1000 mg. Overall response rate of 45%.                                                   | [12]      |



| NCT0101916<br>1 | I | Poor<br>prognosis<br>AML (newly<br>diagnosed,<br>relapsed, or<br>refractory) | Barasertib (1200 mg, 7- day continuous IV infusion every 28 days) with [14C]- barasertib | Characterize d the pharmacokin etics, metabolism, and excretion of Barasertib. | [2][3] |
|-----------------|---|------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|--------|
|-----------------|---|------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|--------|

## **Clinical Trial Workflow**

The general workflow for a clinical trial investigating **Barasertib** in AML is outlined below.





Click to download full resolution via product page

Caption: General experimental workflow for **Barasertib** in AML research.



## **Combination Therapies and Resistance**

Preclinical studies have suggested that **Barasertib** may act synergistically with other chemotherapeutic agents. For instance, it has been shown to potentiate the anti-proliferative activity of vincristine and daunorubicin.[6] Clinical trials have also explored **Barasertib** in combination with low-dose cytarabine (LDAC), showing promising response rates in elderly AML patients.[12]

Mechanisms of resistance to Aurora kinase inhibitors are an area of ongoing research. Potential mechanisms could involve mutations in the Aurora B kinase domain or the upregulation of drug efflux pumps.

#### Conclusion

**Barasertib** has demonstrated significant preclinical and clinical activity in AML. Its mechanism of action, centered on the inhibition of Aurora B kinase and the induction of polyploidy and apoptosis, provides a strong rationale for its use in this disease. Clinical trials have established a manageable safety profile and have shown promising efficacy, particularly in elderly patients who are not candidates for intensive chemotherapy. Further research is warranted to explore optimal combination strategies and to understand and overcome potential resistance mechanisms. This will be crucial for the future development and positioning of **Barasertib** in the therapeutic landscape of AML.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 3. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I study assessing the safety and tolerability of barasertib (AZD1152) with low-dose cytosine arabinoside in elderly patients with AML PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Barasertib (AZD1152) in Acute Myeloid Leukemia: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1683942#barasertib-research-in-acute-myeloid-leukemia-aml]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com